1-(6-Bromo-2-naphthyl)-2-pyrrolidinone
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Overview
Description
1-(6-Bromo-2-naphthyl)-2-pyrrolidinone is a chemical compound that belongs to the class of naphthyl derivatives It is characterized by the presence of a bromine atom at the 6th position of the naphthyl ring and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromo-2-naphthyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-naphthyl-2-pyrrolidinone.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthyl derivatives .
Scientific Research Applications
1-(6-Bromo-2-naphthyl)-2-pyrrolidinone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Bromo-2-naphthyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The bromine atom and the naphthyl ring play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
6-Bromo-2-naphthol: A closely related compound with similar structural features but lacking the pyrrolidinone moiety.
2-Naphthylamine: Another naphthyl derivative with an amino group instead of bromine.
2-Naphthol: The parent compound from which 1-(6-Bromo-2-naphthyl)-2-pyrrolidinone is derived.
Uniqueness: this compound is unique due to the presence of both the bromine atom and the pyrrolidinone group, which confer distinct chemical and biological properties.
Biological Activity
1-(6-Bromo-2-naphthyl)-2-pyrrolidinone is a chemical compound belonging to the class of naphthyl derivatives, characterized by a bromine atom at the 6th position of the naphthyl ring and a pyrrolidinone moiety. This compound has garnered attention for its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the current research findings on the biological activity of this compound, including mechanisms of action, case studies, and comparative analyses with similar compounds.
- Molecular Formula : C13H10BrN
- Molecular Weight : 256.13 g/mol
- Structure : Contains a naphthalene ring substituted with a bromine atom and a pyrrolidinone group.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in cellular processes, potentially disrupting metabolic pathways essential for cell survival.
- Antimicrobial Activity : Its structure suggests that it may interfere with bacterial cell wall synthesis, similar to other naphthyl derivatives that have shown antibacterial properties against resistant strains like MRSA .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, with promising results:
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values indicating effective inhibition against Gram-positive and Gram-negative bacteria. For instance, related compounds have shown MIC values ranging from 30 to 64 μg/mL against MRSA and E. coli .
Compound | Bacterial Strain | MIC (μg/mL) |
---|---|---|
This compound | MRSA | TBD |
Related Pyrrole Derivative | E. coli | 32 |
Anticancer Properties
The compound's potential as an anticancer agent is under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells via:
- Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases, inhibiting cell proliferation.
- Apoptotic Pathways Activation : Evidence suggests activation of caspases leading to programmed cell death in various cancer cell lines .
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antibacterial Activity :
- Cancer Cell Line Studies :
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
6-Bromo-2-naphthol | Lacks pyrrolidinone group | Moderate antibacterial |
2-Naphthylamine | Amino group instead of bromine | Anticancer properties |
2-Naphthol | Parent compound without bromine | Limited antibacterial |
Properties
Molecular Formula |
C14H12BrNO |
---|---|
Molecular Weight |
290.15 g/mol |
IUPAC Name |
1-(6-bromonaphthalen-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C14H12BrNO/c15-12-5-3-11-9-13(6-4-10(11)8-12)16-7-1-2-14(16)17/h3-6,8-9H,1-2,7H2 |
InChI Key |
ZIJCFRCLDPCPGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC3=C(C=C2)C=C(C=C3)Br |
Origin of Product |
United States |
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